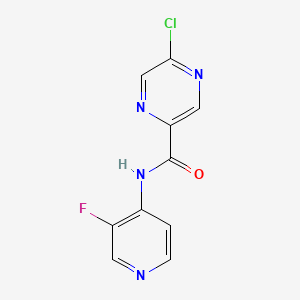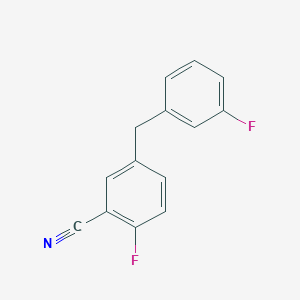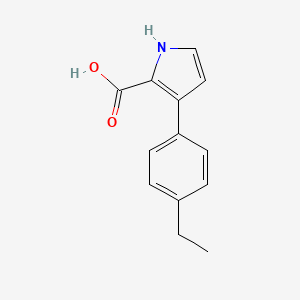
3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound features a pyrrole ring substituted with a 4-ethylphenyl group at the 3-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often chosen to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: Formation of 3-(4-ethylphenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylic Acid
- 3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid
- 3-(4-Bromophenyl)-1H-pyrrole-2-carboxylic Acid
Comparison: 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with biological membranes.
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
3-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-9-3-5-10(6-4-9)11-7-8-14-12(11)13(15)16/h3-8,14H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
FQVZORUHULQLSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


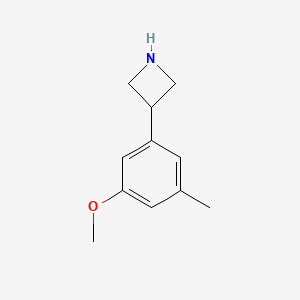
![3-Cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13710787.png)
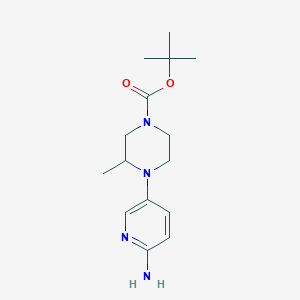

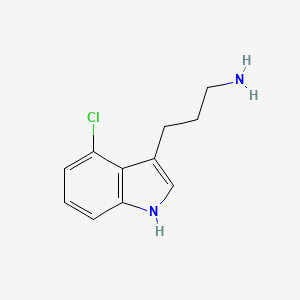
![5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710825.png)
![2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710826.png)
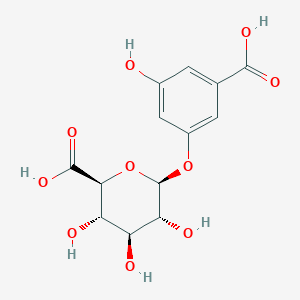
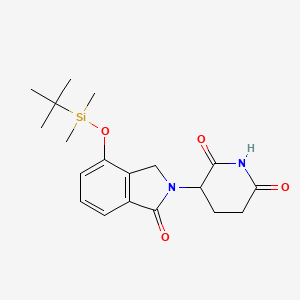

![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)
